molecular formula C12H15BN2O2S B3231588 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole CAS No. 1326714-47-9

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole

Cat. No. B3231588
CAS RN: 1326714-47-9
M. Wt: 262.14
InChI Key: FDNYFCBEKUDAMW-UHFFFAOYSA-N
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Description

“7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole” is a chemical compound with the empirical formula C13H18BNO4 . It’s a significant intermediate in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is further substituted with a benzo[d][1,2,3]thiadiazole group .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole: is used in the development of OLEDs due to its excellent electron-transporting properties. The compound’s structure allows for efficient charge transfer, which is crucial for the performance of OLED devices. Researchers have utilized this compound to enhance the brightness and efficiency of OLEDs, making it a valuable component in the production of advanced display technologies .

Photovoltaic Cells

In the field of renewable energy, this compound is employed in the fabrication of photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it an ideal candidate for solar cell applications. The incorporation of this compound in the active layer of solar cells has been shown to improve their power conversion efficiency, contributing to the development of more efficient and cost-effective solar energy solutions .

Fluorescent Probes

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole: is also used as a fluorescent probe in biological and chemical sensing. Its strong fluorescence properties enable the detection of various analytes, including metal ions and biomolecules. This application is particularly valuable in medical diagnostics and environmental monitoring, where precise and sensitive detection is required .

Future Directions

The future directions of research involving this compound could involve exploring its potential uses in organic synthesis and its role as an intermediate in the synthesis of various organic compounds .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)18-15-14-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNYFCBEKUDAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
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7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
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7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
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7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
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7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
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7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole

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